

6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid safety data sheet

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(*Tert*-butoxycarbonyl)hydrazinyl)nicotinic acid

Cat. No.: B136651

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **6-(Tert-butoxycarbonyl)hydrazinyl)nicotinic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid, commonly known as Boc-Hynic, is a bifunctional molecule of significant interest in medicinal chemistry and drug development. It serves as a crucial linker, enabling the conjugation of peptides, antibodies, and other biomolecules to chelating agents for radiolabeling or to other payloads. Its structure, incorporating a stable Boc-protected hydrazine and a reactive nicotinic acid moiety, presents a unique combination of utility and potential hazards. This guide provides a comprehensive safety and handling protocol synthesized from an analysis of its structural components and data from closely related analogs, designed to ensure its safe and effective use in a research environment.

Chemical Identification and Properties

Understanding the fundamental properties of a compound is the first step in safe handling.

- Chemical Name: **6-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid**

- Common Synonyms: Boc-Hynic, 6-(Boc-hydrazino)nicotinic acid
- CAS Number: 133081-25-1
- Molecular Formula: C₁₁H₁₅N₃O₄
- Molecular Weight: 253.26 g/mol [1]

The image you are requesting does not exist or is no longer available.
imgur.com

- Structure:

Table 1: Physical and Chemical Properties

Property	Value	Source
Appearance	White to off-white solid/powder	General observation for similar compounds
Melting Point	126.0 °C	Biosynth
Solubility	Soluble in organic solvents like DMF, DMSO. Limited solubility in water.	Inferred from structure

| Stability | Stable under recommended storage conditions. Sensitive to strong acids and high temperatures. | Chemical knowledge |

Hazard Identification and GHS Classification

While a specific, official Safety Data Sheet (SDS) for Boc-Hynic is not universally available, a robust hazard assessment can be constructed by analyzing structural analogs. Compounds containing a Boc-hydrazine attached to a pyridine ring consistently exhibit similar hazard profiles.[2][3][4][5]

Table 2: Inferred GHS Classification

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation.[2][3][4][5]
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation.[2][3][4][5]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][3][4][5] |

- Signal Word: Warning[2][3][4]

Precautionary Statements (Selected):

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4][6]
- P264: Wash skin thoroughly after handling.[2][5][6]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5][6]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][5]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5][6]
- P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4][5]

Mechanistic Insights into Hazards: A Chemist's Perspective

The hazards associated with Boc-Hynic are directly linked to its constituent functional groups.

- The Hydrazine Moiety: Hydrazine and its derivatives are notoriously reactive and toxic.[7] They are strong reducing agents and nucleophiles.[7][8] The tert-butoxycarbonyl (Boc) group is a critical safety feature; it significantly tempers the reactivity and volatility of the hydrazine

nitrogen by delocalizing its lone pair of electrons. However, this protection is not absolute. Under strong acidic conditions (e.g., TFA used in peptide synthesis), the Boc group is cleaved, liberating the more reactive free hydrazine, which poses a greater risk. Thermal decomposition can also occur, potentially releasing toxic nitrogen oxides (NOx).^[9]

- The Nicotinic Acid Core: Nicotinic acid (Vitamin B3) itself is biologically active. While the quantities used in laboratory synthesis are unlikely to cause systemic effects, it's important to note that high medicinal doses can lead to hepatotoxicity.^[10] The pyridine ring and carboxylic acid functional group are sites of chemical reactivity and should be handled with care.
- Solid-State Hazards: As a fine powder, the primary route of exposure is through inhalation of dust or direct contact with skin and eyes, leading to the irritation outlined in the GHS classification.^[11]

Safe Handling, Storage, and Disposal

Adherence to rigorous laboratory protocols is essential for mitigating the identified risks.

Engineering Controls & Work Practices

- Ventilation: Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.^[9]
- Handling: Use spatulas and weighing paper for transferring the solid. Avoid generating dust. ^[12] When making solutions, add the solid slowly to the solvent.
- Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.^[9] Contact with strong acids can liberate the unprotected hydrazine.

Storage

- Conditions: Store in a tightly sealed, clearly labeled container.^[5]
- Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage, away from incompatible materials.^{[5][9]} A storage temperature of 10°C - 25°C is recommended.

Waste Disposal

- Procedure: Dispose of unused material and contaminated labware as hazardous chemical waste. Do not dispose of down the drain.[\[2\]](#) All waste must be placed in a suitable, labeled container for collection by trained personnel, following all local, state, and federal regulations.[\[12\]](#)

Personal Protective Equipment (PPE)

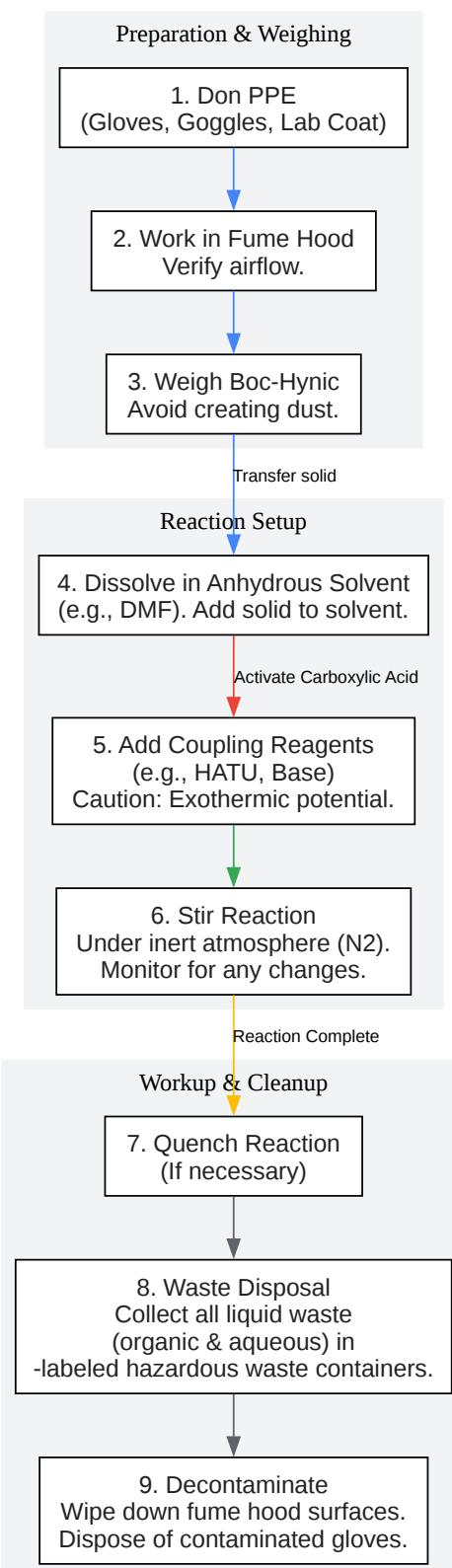
A multi-layered approach to personal protection is mandatory.

Table 3: Recommended Personal Protective Equipment

Protection Type	Specification	Rationale
Eye/Face	Safety glasses with side shields or chemical splash goggles. [13]	Protects against dust particles and splashes causing serious eye irritation. [2]
Hand	Chemical-resistant gloves (e.g., Nitrile). [13]	Prevents skin contact and irritation. [2] Gloves must be inspected before use and disposed of properly after handling.
Body	Standard laboratory coat.	Protects skin and personal clothing from contamination.

| Respiratory | Not required if handled within a fume hood. If a hood is unavailable, a NIOSH-approved particulate respirator may be necessary. | Prevents inhalation of dust which can cause respiratory tract irritation.[\[2\]](#) |

Emergency and First-Aid Procedures


Immediate and appropriate action is critical in the event of an exposure.

- Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[\[2\]\[5\]](#)

- Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[\[2\]](#) Remove contaminated clothing. If skin irritation occurs, seek medical advice.[\[2\]\[5\]](#)
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[\[2\]\[9\]](#) Remove contact lenses if present and easy to do.[\[6\]](#) Seek immediate medical attention.[\[2\]](#)
- Ingestion: Do NOT induce vomiting.[\[9\]](#) Rinse mouth with water and drink 1-2 glasses of water. Call a physician or poison control center immediately.[\[9\]](#)

Experimental Workflow: Safety in Practice

Integrating safety into experimental design is paramount. The following workflow illustrates key safety checkpoints for a common application of Boc-Hynic: activation of the carboxylic acid for subsequent conjugation.

[Click to download full resolution via product page](#)

Caption: Workflow for the safe activation of Boc-Hynic.

Conclusion

6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid is an invaluable tool for chemical biology and drug development. While its Boc protecting group confers a significant degree of safety relative to unprotected hydrazines, it is not without hazards. A thorough understanding of its reactivity and potential for irritation is crucial. By implementing stringent engineering controls, consistently using appropriate personal protective equipment, and adhering to the handling protocols outlined in this guide, researchers can safely and effectively harness the capabilities of this versatile molecule.

References

- Benchchem. (n.d.). Application Notes and Protocols for Hydrazine and Its Derivatives as Reducing Agents in Organic Synthesis.
- Wikipedia. (2024). Nicotinic acid.
- PubChem. (n.d.). Nicotinic Acid.
- PubMed. (1946). Toxicity of nicotinic acid and some of its derivatives.
- Chemsoc. (n.d.). Boc-Hynic | CAS#:133081-25-1.
- Apollo Scientific. (n.d.). Safety Data Sheet: Hydrazine, N-BOC, N'-CBZ protected.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: tert-Butyl 2-(pyridin-2-ylmethylene)hydrazinecarboxylate.
- ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review.
- PubChem. (n.d.). tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate.
- Apollo Scientific. (2023). Safety Data Sheet: N-(tert-Butyl)hydrazine, N'-BOC protected.
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- PubMed. (1982). Nicotinic acid and its derivatives: a short survey.
- Acros Organics. (n.d.). Material Safety Data Sheet: Calcium sulfate, anhydrous, 99%.
- AAPPTec. (n.d.). Safety Data Sheet: Fmoc-6-HNA.
- Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
- Synchem. (n.d.). 6-Boc-hydrazinonicotinic acid.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-Butyl 2-(3-chloropyridin-2-yl)hydrazinecarboxylate.
- Fisher Scientific. (2021). Safety Data Sheet: Calcium sulfate, anhydrous.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-Butyl 6-hydrazinylnicotinate.
- Semantic Scholar. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines.
- MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies.

- ResearchGate. (2008). (PDF) Dual protection of amino functions involving Boc.
- ResearchGate. (n.d.). Hydrazine and Its Derivatives.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Calcium Sulfate.
- Cayman Chemical. (2021). Safety Data Sheet: Nicotinic Acid.
- Fisher Scientific. (n.d.). Safety Data Sheet: 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid.
- MDPI. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. synchem.de [synchem.de]
- 2. aksci.com [aksci.com]
- 3. tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate | C17H21N3O2 | CID 9796325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. peptide.com [peptide.com]
- To cite this document: BenchChem. [6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid safety data sheet]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b136651#6-2-tert-butoxycarbonyl-hydrazinyl-nicotinic-acid-safety-data-sheet>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com